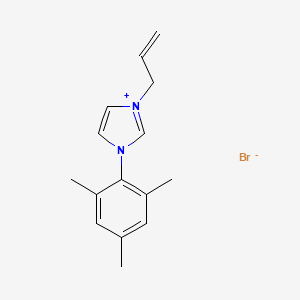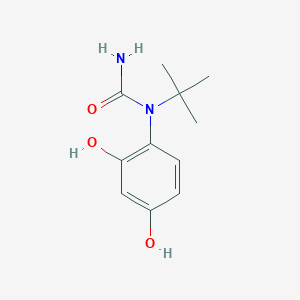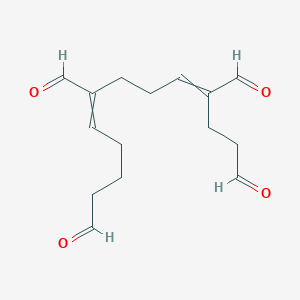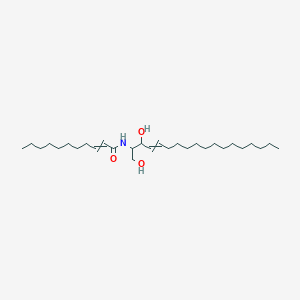
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide is an ionic liquid with a unique structure that combines an imidazolium cation with an allyl group and a 2,4,6-trimethylphenyl substituent. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide typically involves the alkylation of 1-allyl-3-methylimidazole with 2,4,6-trimethylphenyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .
Scientific Research Applications
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
Uniqueness
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide is unique due to the presence of the allyl group, which imparts additional reactivity and versatility compared to other imidazolium compounds. This structural feature allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C15H19BrN2 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
1-prop-2-enyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C15H19N2.BrH/c1-5-6-16-7-8-17(11-16)15-13(3)9-12(2)10-14(15)4;/h5,7-11H,1,6H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
KMLMFXQYOWEODH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)CC=C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)

![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)

![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
